molecular formula C10H9BrN2O2 B1441084 ethyl 5-bromo-1H-indazole-7-carboxylate CAS No. 1220039-34-8

ethyl 5-bromo-1H-indazole-7-carboxylate

Cat. No. B1441084
M. Wt: 269.09 g/mol
InChI Key: WLNULTCILZONRU-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-1H-indazole-7-carboxylate is a chemical compound with the molecular formula C10H9BrN2O2 . It is a derivative of indazole, a heterocyclic aromatic organic compound . This compound is of interest due to the wide variety of biological activities associated with indazole derivatives .


Synthesis Analysis

The synthesis of indazoles, including ethyl 5-bromo-1H-indazole-7-carboxylate, has been a topic of research in recent years . Strategies for the synthesis of indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of ethyl 5-bromo-1H-indazole-7-carboxylate is represented by the InChI code 1S/C10H9BrN2O2/c1-2-15-10(14)6-3-7-5-12-13-9(7)8(11)4-6/h3-5H,2H2,1H3,(H,12,13) .


Chemical Reactions Analysis

While specific chemical reactions involving ethyl 5-bromo-1H-indazole-7-carboxylate are not detailed in the search results, indazole derivatives are known to undergo a variety of reactions. For instance, they can be synthesized through transition metal-catalyzed reactions, reductive cyclization reactions, and more .


Physical And Chemical Properties Analysis

Ethyl 5-bromo-1H-indazole-7-carboxylate is a solid at room temperature . Its molecular weight is 269.1 .

Scientific Research Applications

Synthetic Methodologies and Intermediate Applications

Research has developed various synthetic methodologies and explored the use of ethyl 5-bromo-1H-indazole-7-carboxylate as an intermediate for synthesizing complex molecules. For instance, the development of efficient synthetic routes for derivatives of the indazole class, demonstrating its utility in constructing compounds with potential biological activities. An example includes the synthesis of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, highlighting the compound's versatility in organic synthesis and potential applications in medicinal chemistry (Anuradha et al., 2014).

Catalytic Applications

Ethyl 5-bromo-1H-indazole-7-carboxylate serves as a substrate in palladium-catalyzed direct (hetero)arylation reactions, indicating its importance in the development of new catalytic methods for the efficient synthesis of (hetero)arylated products. Such applications are crucial for creating compounds with potential use in various industrial and pharmaceutical contexts (Verrier et al., 2008).

Corrosion Inhibition

In the context of materials science, derivatives of ethyl 5-bromo-1H-indazole-7-carboxylate have been investigated for their corrosion inhibition properties. Research focusing on the synthesis and application of these derivatives for protecting metals against corrosion demonstrates the compound's potential beyond the pharmaceutical and synthetic chemistry applications. This indicates a broad spectrum of applicability, from chemistry to materials science, showcasing the versatility and importance of this compound in scientific research (Insani et al., 2015).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Future Directions

Given the wide range of biological activities associated with indazole derivatives, it is likely that the medicinal properties of ethyl 5-bromo-1H-indazole-7-carboxylate and similar compounds will continue to be explored for the treatment of various pathological conditions .

properties

IUPAC Name

ethyl 5-bromo-1H-indazole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)8-4-7(11)3-6-5-12-13-9(6)8/h3-5H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLNULTCILZONRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC2=C1NN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-bromo-1H-indazole-7-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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